4-({[(4-FLUOROANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE
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Overview
Description
4-({[(4-FLUOROANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of fluorine, aniline, carbothioyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-FLUOROANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of 4-fluoroaniline. 4-fluoroaniline can be synthesized by the hydrogenation of 4-nitrofluorobenzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-FLUOROANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-({[(4-FLUOROANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(4-FLUOROANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with biochemical pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of the compound, used in various chemical applications.
Sulfonamides: A class of compounds with similar sulfonamide groups, known for their antibacterial properties.
Uniqueness
4-({[(4-FLUOROANILINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its combination of fluorine, aniline, carbothioyl, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S2/c15-11-3-5-12(6-4-11)18-14(21)17-9-10-1-7-13(8-2-10)22(16,19)20/h1-8H,9H2,(H2,16,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFHIIOWPLQDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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